2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is an organic compound that belongs to the class of acetamides and is commonly referred to as FPhPA.
Mechanism of Action
The exact mechanism of action of 2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter, leading to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticonvulsant activity in animal models of epilepsy. It has also been found to have anxiolytic and analgesic effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its potent anticonvulsant activity. This makes it a useful tool for studying the mechanisms of epilepsy and for developing new treatments for this condition. However, the compound may have limitations in terms of its selectivity and specificity for certain targets, and further research is needed to fully understand its pharmacological properties.
Future Directions
There are several potential future directions for research on 2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its effects on the GABAergic system and other neurotransmitter systems.
2. Development of more selective and specific analogs of the compound for use in the treatment of epilepsy and other neurological disorders.
3. Investigation of the compound's potential use in the treatment of other conditions, such as chronic pain and anxiety disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound, including its metabolism and excretion.
5. Development of new synthesis methods for the compound that are more efficient and cost-effective.
In conclusion, this compound is a chemical compound with significant potential for use in the field of medicine. Its potent anticonvulsant activity and potential applications in the treatment of epilepsy, chronic pain, and anxiety disorders make it an important tool for scientific research. Further studies are needed to fully understand the compound's mechanisms of action, pharmacological properties, and potential applications in the treatment of various conditions.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves the reaction of 2-fluoroanisole with N-isopropylpiperidine in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the product is purified using column chromatography. The yield of the final product is usually high, and the purity is excellent.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticonvulsant activity and has been investigated as a potential treatment for epilepsy. It has also been studied for its potential use in the treatment of chronic pain and anxiety disorders.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-13(8-10-19)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGGEDGBTTVHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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